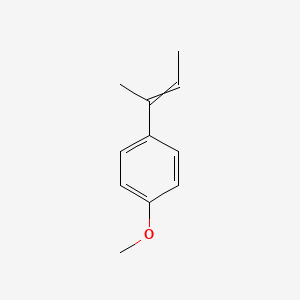

1-(But-2-en-2-yl)-4-methoxybenzene

Description

The compound is often studied in its (E)-isomeric form, synthesized via cobalt-catalyzed isomerization of alkenes, achieving 96% conversion under optimized conditions (0.5 mmol scale, 30 min reaction time) . The E-configuration of the butenyl group enhances steric stability and influences electronic conjugation with the aromatic ring, making it relevant in catalysis and materials science. Its synthesis typically involves transition-metal catalysts, as exemplified by the use of CoCl₂ with a phosphine-amido-oxazoline (PAOdiMe) ligand .

Properties

CAS No. |

38454-63-6 |

|---|---|

Molecular Formula |

C11H14O |

Molecular Weight |

162.23 g/mol |

IUPAC Name |

1-but-2-en-2-yl-4-methoxybenzene |

InChI |

InChI=1S/C11H14O/c1-4-9(2)10-5-7-11(12-3)8-6-10/h4-8H,1-3H3 |

InChI Key |

YZNSKTOWHDRUQB-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C1=CC=C(C=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(But-2-en-2-yl)-4-methoxybenzene can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of alkenyllithium reagents with aryl halides . This method allows for the stereoselective preparation of substituted alkenes under mild conditions, providing high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. The use of palladium catalysts in cross-coupling reactions is favored due to its efficiency and ability to produce high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-en-2-yl)-4-methoxybenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

1-(But-2-en-2-yl)-4-methoxybenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(But-2-en-2-yl)-4-methoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional versatility of 4-methoxybenzene derivatives allows for diverse applications. Below, 1-(But-2-en-2-yl)-4-methoxybenzene is compared with structurally analogous compounds (Table 1), focusing on substituent effects, reactivity, and synthetic methodologies.

Table 1: Structural and Reactivity Comparison of 4-Methoxybenzene Derivatives

| Compound Name | Substituent Structure | Key Features & Reactivity | Synthesis Method | Reference |

|---|---|---|---|---|

| This compound (Target) | (E)-CH₂CH=CHCH₃ | High E-selectivity (96% conversion); cobalt-catalyzed isomerization; sterically stable | CoCl₂/PAOdiMe/NaBHEt₃ in toluene | |

| 1-(2,2-Difluorovinyl)-4-methoxybenzene | CF₂=CH- | Electron-withdrawing fluorine enhances electrophilicity; Rh-catalyzed C–H/C–F activation | RhCp*(CH₃CN)₃₂ in MeOH | |

| (E)-1-(2-Iodovinyl)-4-methoxybenzene | I-CH=CH- | Reactive in Cu-catalyzed couplings; gram-scale synthesis via Hunsdiecker–Borodin reaction | Hunsdiecker decarboxylative iodination | |

| 1-(1-Fluorobut-2-en-2-yl)-4-methoxybenzene | F-CH₂CH=CH- | Fluorine-induced polarity; potential for nucleophilic substitution | Not specified (CAS: 637041-31-7) | |

| 1-[(But-2-en-1-yl)oxy]-4-ethylbenzene | CH₂=CHCH₂O- (ether linkage) | Ether group alters solubility; reduced conjugation with aromatic ring | Not specified (CAS: 15971-77-4) | |

| 1-(Cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene | Cyclohexylidene-CH(C₆H₄OCH₃)- | Steric bulk limits reactivity; used in materials chemistry | Not specified (CAS: 10218-57-2) |

Key Findings:

Electronic Effects :

- Halogenated derivatives (e.g., 1-(2,2-difluorovinyl)-4-methoxybenzene and 1-(2-iodovinyl)-4-methoxybenzene ) exhibit enhanced electrophilicity, enabling cross-coupling reactions. The target compound lacks halogens, reducing its electrophilic character but improving stability.

- Fluorine substitution () introduces polarity without significant steric hindrance, whereas iodine () serves as a leaving group in Ullmann-type couplings.

Steric and Conjugative Effects :

- The E-configuration in the target compound minimizes steric clash between the butenyl group and methoxy substituent, unlike bulkier analogs like 1-(cyclohexylidene(4-methoxyphenyl)methyl)-4-methoxybenzene .

- Ether-linked derivatives () show reduced conjugation with the aromatic ring compared to directly bonded alkenyl/alkynyl groups.

Synthetic Accessibility :

- Transition-metal catalysis dominates synthesis: cobalt for isomerization (target compound) , rhodium for C–H activation () , and copper for cross-couplings () .

- Halogenated analogs are often synthesized via decarboxylative halogenation () or electrophilic substitution.

Applications :

- The target compound’s stability and selectivity make it suitable for catalytic studies, while halogenated variants () are intermediates in pharmaceutical synthesis. Bulky derivatives () may find use in supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.